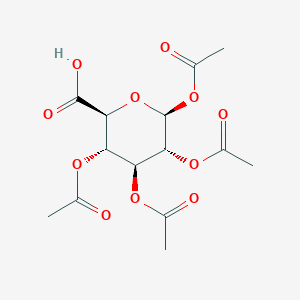

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

Vue d'ensemble

Description

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and plays a pivotal role as a constituent of the glycosaminoglycan family of polysaccharides . This compound is extensively used in biomedical research and pharmaceutical development due to its unique properties and applications.

Mécanisme D'action

Target of Action

The primary target of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid is integrins , which are transmembrane receptors intimately linked with cell adhesion . Integrins play a crucial role in cell adhesion, cell proliferation, and cell migration .

Mode of Action

This compound interacts with its targets by binding with integrins. This binding facilitates their clustering and activation, thereby enabling the formation of crucial adhesions between cells and the extracellular matrix .

Biochemical Pathways

The compound plays a pivotal role as a constituent of the glycosaminoglycan (GAG) family of polysaccharides . It is involved in the synthesis of heparin, a glycosaminoglycan essential for blood clotting and wound healing . It also exhibits interactions with other proteins like laminin and fibronectin, both integral to the construction and upkeep of the extracellular matrix .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of crucial adhesions between cells and the extracellular matrix . This facilitates cell adhesion, cell proliferation, and cell migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . Additionally, it is involved in the preparation of anionic surfactants, which are essential in various biochemical processes . The compound’s interactions with these enzymes and biomolecules highlight its importance in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is a ubiquitous component of the extracellular matrix, contributing to cell adhesion, cell proliferation, and cell migration . By binding with integrins, it facilitates their clustering and activation, enabling the formation of crucial adhesions between cells and the extracellular matrix . This interaction significantly influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to integrins, transmembrane receptors that are intimately linked with cell adhesion . This binding facilitates the clustering and activation of integrins, which in turn triggers downstream signaling pathways that influence gene expression and cellular functions. Additionally, the compound’s acetyl groups protect hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that the compound maintains its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cell adhesion and proliferation without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are important for determining the optimal concentration for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to integrins and other proteins facilitates its distribution within the extracellular matrix and other cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s acetyl groups and other structural features direct it to particular organelles and compartments within the cell . These targeting signals and post-translational modifications are crucial for its function, as they ensure that the compound reaches the appropriate sites of action within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes. The starting material, glucuronic acid, is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Glucuronic acid derivatives.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted glucuronic acid derivatives.

Applications De Recherche Scientifique

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- 1,2,3,4-Tetra-O-acetyl-beta-D-glucose

- Methyl 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronate

- 2,3,4,6-Tetra-O-acetyl-D-galactopyranose

- Acetobromo-alpha-D-glucuronic acid methyl ester

Uniqueness: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is unique due to its specific role in the glycosaminoglycan family of polysaccharides and its extensive use in glucuronidation reactions. Its ability to facilitate integrin clustering and activation sets it apart from other similar compounds .

Activité Biologique

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a derivative of glucuronic acid, a naturally occurring sugar acid found in various biological systems. This compound has garnered attention due to its significant biological activities, particularly in cell adhesion processes and its role in biochemical reactions involving polysaccharides. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research and medicine.

Target Interaction

The primary target of this compound is integrins, which are transmembrane receptors crucial for cell adhesion. The compound binds to these integrins, facilitating their clustering and activation. This interaction is essential for the formation of adhesions between cells and the extracellular matrix (ECM), which is vital for tissue integrity and cellular communication.

Biochemical Pathways

This compound plays a pivotal role in the glycosaminoglycan (GAG) family of polysaccharides. It is involved in several metabolic pathways, including the synthesis of disaccharides and D-glucose-6-phosphate. The biochemical properties of this compound make it integral to various cellular processes such as cell migration and proliferation.

Cellular Effects

This compound exhibits notable effects on different types of cells:

- Cell Adhesion : Enhances cell adhesion through integrin activation.

- Cell Proliferation : Promotes cell proliferation without significant adverse effects at lower dosages.

- Cell Migration : Facilitates cell migration essential for wound healing and tissue repair .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models:

- Low Doses : Enhance cell adhesion and proliferation.

- Higher Doses : May lead to altered cellular responses or toxicity depending on the specific experimental conditions.

Stability and Environmental Influence

The stability of this compound can be influenced by environmental factors such as pH and temperature. In laboratory settings, it remains stable under standard storage conditions but may degrade under extreme conditions.

Chemical Reactions

This compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Forms glucuronic acid derivatives using agents like potassium permanganate. |

| Reduction | Converts to corresponding alcohols using sodium borohydride. |

| Substitution | Acetyl groups can be replaced with other functional groups under specific conditions. |

Research Applications

The biological activity of this compound has led to its use in various research fields:

- Chemistry : Synthesis of disaccharides and analysis of glucuronidation reactions.

- Biology : Study of glycosylthio heterocycles and their role in carbohydrates.

- Medicine : Investigated as part of cancer prodrug therapies and for its potential in drug metabolism studies .

Case Studies

Recent studies have highlighted the utility of this compound in specific applications:

- Cancer Research : The compound has been evaluated for its potential as a water-soluble camptothecin glucuronide derivative in prodrug therapies. These studies suggest enhanced efficacy when combined with antibody-directed enzyme prodrug therapy .

- Neurological Protection : Research indicates that glucuronidated flavonoids can enhance neurological protection through improved solubility and bioavailability. The conjugation with glucuronic acid derivatives plays a critical role in modulating the physiological properties of these compounds .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWVABAZBHDMEY-ZXPJVPCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.